

Spectroscopic Analysis of 3-(Pyridin-2-yl)propanenitrile: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanenitrile

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **3-(Pyridin-2-yl)propanenitrile** and compares it with its structural isomers, 3-(Pyridin-3-yl)propanenitrile and 3-(Pyridin-4-yl)propanenitrile.

This comparison aims to highlight the key distinguishing spectral features arising from the different substitution patterns on the pyridine ring, supported by experimental data.

Comparative Spectral Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data for **3-(Pyridin-2-yl)propanenitrile** and its isomers.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) and Multiplicity	Assignment
3-(Pyridin-2-yl)propanenitrile	8.56 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H)	H-6 (Py)
	7.65 (td, J = 7.7, 1.9 Hz, 1H)	H-4 (Py)
	7.28 (d, J = 7.8 Hz, 1H)	H-3 (Py)
	7.18 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H)	H-5 (Py)
	3.16 (t, J = 7.2 Hz, 2H)	-CH ₂ -CN
	2.85 (t, J = 7.2 Hz, 2H)	Py-CH ₂ -
	3-(Pyridin-3-yl)propanenitrile	8.54 (dd, J = 4.8, 1.6 Hz, 1H)
8.51 (d, J = 2.4 Hz, 1H)		H-6 (Py)
7.69 (dt, J = 7.9, 2.0 Hz, 1H)		H-4 (Py)
7.29 (dd, J = 7.9, 4.8 Hz, 1H)		H-5 (Py)
2.98 (t, J = 7.2 Hz, 2H)		-CH ₂ -CN
2.65 (t, J = 7.2 Hz, 2H)		Py-CH ₂ -
3-(Pyridin-4-yl)propanenitrile		8.55 (d, J = 6.0 Hz, 2H)
	7.25 (d, J = 6.0 Hz, 2H)	H-3, H-5 (Py)
	2.97 (t, J = 7.2 Hz, 2H)	-CH ₂ -CN
	2.64 (t, J = 7.2 Hz, 2H)	Py-CH ₂ -

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
3-(Pyridin-2-yl)propanenitrile	158.3	C-2 (Py)
	149.5	C-6 (Py)
	136.7	C-4 (Py)
	123.5	C-3 (Py)
	121.8	C-5 (Py)
	118.7	-CN
	34.8	Py-CH ₂ -
	17.5	-CH ₂ -CN
	3-(Pyridin-3-yl)propanenitrile	150.2
148.1		C-6 (Py)
138.3		C-4 (Py)
133.9		C-3 (Py)
123.6		C-5 (Py)
118.5		-CN
29.5		Py-CH ₂ -
17.1		-CH ₂ -CN
3-(Pyridin-4-yl)propanenitrile		150.1
	145.8	C-4 (Py)
	124.2	C-3, C-5 (Py)
	118.4	-CN
	31.7	Py-CH ₂ -
	17.0	-CH ₂ -CN

 Table 3: IR Spectral Data (cm⁻¹)

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
3-(Pyridin-2-yl)propanenitrile	2247	C≡N stretch
1591, 1568, 1475, 1435	C=C and C=N stretching (Pyridine ring)	
775, 740	C-H out-of-plane bending (Pyridine ring)	
3-(Pyridin-3-yl)propanenitrile	2249	C≡N stretch
1589, 1575, 1479, 1425	C=C and C=N stretching (Pyridine ring)	
804, 710	C-H out-of-plane bending (Pyridine ring)	
3-(Pyridin-4-yl)propanenitrile	2248	C≡N stretch
1602, 1560, 1415	C=C and C=N stretching (Pyridine ring)	
810	C-H out-of-plane bending (Pyridine ring)	

Experimental Protocols

The spectral data presented in this guide were obtained using standard laboratory procedures for NMR and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used, and several hundred to a few thousand scans were accumulated to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectra were recorded using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-650 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Spectral Interpretation and Visualization

The position of the nitrogen atom in the pyridine ring significantly influences the electronic environment of the protons and carbons, leading to distinct chemical shifts and coupling patterns in the NMR spectra, as well as characteristic vibrational modes in the IR spectra.

Caption: Workflow for the spectroscopic analysis of pyridylpropanenitriles.

The key differences in the spectra of the three isomers can be visualized as a logical relationship between the structure and the resulting spectral data.

Caption: Relationship between molecular structure and spectral features.

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